molecular formula C18H25FN2O B4714780 Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone

Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B4714780
M. Wt: 304.4 g/mol
InChI Key: UCZAIBDSXHGCCM-UHFFFAOYSA-N
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Description

Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and a fluorobenzyl moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone typically involves the reaction of cyclohexylamine with 4-(3-fluorobenzyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the piperazine ring or the fluorobenzyl moiety, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to act as an inverse agonist at the cannabinoid CB1 receptor, which is involved in various physiological processes including appetite regulation and pain perception . The compound binds to the receptor and inhibits its activity, leading to a reduction in the signaling pathways associated with the receptor.

Comparison with Similar Compounds

Cyclohexyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may offer advantages in certain therapeutic applications.

Properties

IUPAC Name

cyclohexyl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h4-5,8,13,16H,1-3,6-7,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZAIBDSXHGCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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